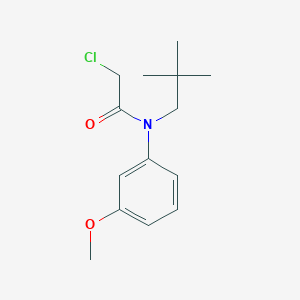
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide, also known as L-768,242, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and mood. The discovery of L-768,242 has led to a better understanding of the role of the NK1 receptor in various physiological and pathological processes.
Mécanisme D'action
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide acts as a competitive antagonist of the NK1 receptor. The NK1 receptor is primarily expressed in the central and peripheral nervous system and is involved in the regulation of various physiological and pathological processes. By blocking the activation of the NK1 receptor, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can modulate the release of neurotransmitters and neuropeptides, leading to the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce the release of substance P, a neuropeptide that is involved in pain and inflammation. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its selectivity for the NK1 receptor. This allows for more precise targeting of the receptor, reducing the potential for off-target effects. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one of the limitations of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide as a novel analgesic and anti-inflammatory agent in humans. Additionally, the role of the NK1 receptor in various pathological processes, such as cancer and depression, is an area of active research. Further studies are needed to fully elucidate the potential therapeutic applications of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide and the NK1 receptor.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with 2,2-dimethylpropionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropionamide. The second step is the reaction of the resulting amide with thionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropanamide thionyl chloride adduct. The final step is the reaction of the adduct with 2-chloroacetamide to form 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the role of the NK1 receptor in pain and inflammation. Studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce pain and inflammation in animal models, indicating its potential as a novel analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-6-5-7-12(8-11)18-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBJSPRZIKFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methoxyphenyl)-N-neopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)
![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2561829.png)
![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)
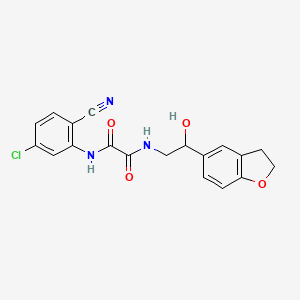
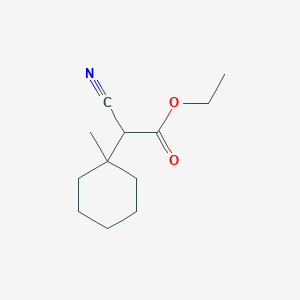
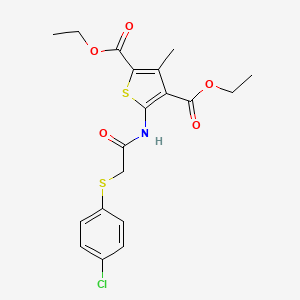
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2561849.png)
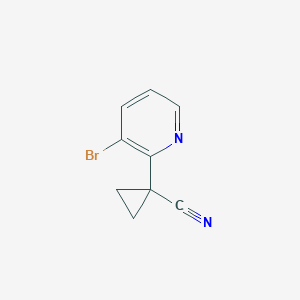
![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)